molecular formula C24H23N3O4S2 B12148405 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12148405
M. Wt: 481.6 g/mol
InChI Key: WEOKTKNIQLRTOW-UHFFFAOYSA-N
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Description

The compound 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that features a unique combination of furan, benzothieno, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the attachment of the sulfanyl and acetamide groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form furan derivatives.
  • Reduction : The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.
  • Substitution : The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

  • Chemistry : Used as a building block in organic synthesis for the development of new compounds.
  • Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
  • Industry : Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide include:

  • 2,5-furandicarboxylic acid
  • 2,5-dimethylfuran
  • Furan-2-carboxylic acid

Uniqueness: The uniqueness of 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide lies in its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N3O4S2/c1-30-16-7-4-6-15(12-16)25-20(28)14-32-24-26-22-21(18-9-2-3-10-19(18)33-22)23(29)27(24)13-17-8-5-11-31-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,25,28)

InChI Key

WEOKTKNIQLRTOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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